N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a unique molecular structure that incorporates a fluorophenyl group, a pyridinyl moiety, and a triazolopyridazine scaffold, suggesting its relevance in the development of pharmaceuticals targeting various biological pathways.
This compound falls under the category of thioacetamides, which are derivatives of acetamide where a sulfur atom replaces an oxygen atom in the carbonyl group. Its classification suggests potential applications in pharmacology, particularly in drug design aimed at specific enzyme inhibition or receptor modulation.
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions, including:
Technical details regarding reaction conditions (temperature, pressure, solvents) and yields would depend on specific protocols established in synthetic organic chemistry literature.
The molecular structure features several key components:
Structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 419.5 g/mol |
CAS Number | 852374-51-7 |
SMILES | O=C(CSc1ccc2nnc(-c3cccc(F)c3)n2n1)N1CCCc2ccccc21 |
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can participate in various chemical reactions:
Technical details regarding specific reaction pathways and mechanisms would require further exploration through experimental studies or computational chemistry analyses.
The mechanism of action for N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is hypothesized to involve:
Data supporting these mechanisms would typically come from pharmacological studies demonstrating efficacy in vitro (in cell cultures) and in vivo (in animal models).
While specific physical properties such as boiling point and melting point are not available for this compound, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
Relevant data from empirical studies would provide more detailed insights into these properties.
N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has potential applications in:
Further research and clinical trials would be necessary to fully elucidate its therapeutic potential and safety profile.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: